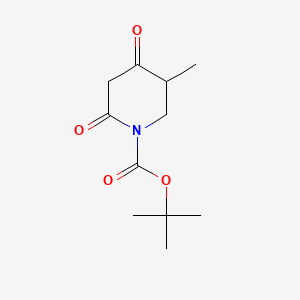

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIJPKRRQHYYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" basic properties

An In-Depth Technical Guide to Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate: Synthesis, Properties, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Within this class, piperidine-2,4-diones represent a particularly valuable synthetic intermediate. Their dual carbonyl functionality provides multiple reactive sites, allowing for the construction of complex molecular architectures. This guide focuses on a specific, yet important derivative: This compound .

As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a narrative of scientific reasoning. We will first explore the foundational precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and then delve into the specific methodologies required to introduce the C5-methyl group—a substitution of significant interest for modifying the steric and electronic properties of the molecule for drug design applications.[2][3]

Core Precursor: Tert-butyl 2,4-dioxopiperidine-1-carboxylate

Understanding the target molecule necessitates a thorough grounding in its immediate precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9).[4][5] This N-Boc protected piperidinedione is the key starting material for the synthesis of the C5-substituted analogue.

Physicochemical Properties

The properties of the parent compound are essential for designing reaction and purification protocols.

| Property | Value | Source(s) |

| CAS Number | 845267-78-9 | [4] |

| Molecular Formula | C₁₀H₁₅NO₄ | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| Appearance | Yellow to brown solid/powder | [4] |

| Storage | 2-8°C Refrigerator | [5] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [4] |

| InChI | InChI=1/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | [4] |

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is a two-stage process: first, the construction of the core piperidine-2,4-dione ring, followed by a highly specific alkylation at the C5 position.

Part 1: Synthesis of Tert-butyl 2,4-dioxopiperidine-1-carboxylate (Precursor)

The most common and efficient route to the N-Boc-piperidine-2,4-dione core involves the condensation of a protected amino acid with Meldrum's acid, followed by intramolecular cyclization.[6] This approach is favored for its high yield and the relative stability of the intermediates.

Caption: Regioselective C5-methylation workflow.

This protocol is adapted from the general procedure for γ-alkylation of this scaffold. [2]

-

Reaction Setup : Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottomed flask under an argon atmosphere.

-

Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation : Add LiHMDS (1.0 M solution in THF, 1.1 eq) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.

-

Alkylation : Add methyl iodide (CH₃I) (3.0-5.0 eq) to the reaction mixture.

-

Reaction : Allow the mixture to warm to -20°C and stir for 1 to 1.5 hours. [2]Monitor the reaction progress by TLC.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification : Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Development

The 5-substituted piperidine-2,4-dione core is a valuable pharmacophore. The introduction of a small alkyl group like methyl at the C5 position can significantly influence the compound's binding affinity and selectivity for biological targets. This modification allows for fine-tuning of lipophilicity and steric profile, which are critical parameters in drug design. These scaffolds serve as precursors for novel heterocycles, including kinase inhibitors and other targeted therapeutic agents. [2]

Conclusion

This compound, while not a commercially cataloged compound, is readily accessible through a reliable and well-documented synthetic pathway. This guide provides the necessary technical details and scientific rationale for its preparation, starting from the synthesis of its core precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and proceeding through a regioselective C5-methylation. The methodologies described herein are robust and grounded in established principles of organic chemistry, offering researchers a clear path to obtaining this versatile building block for applications in medicinal chemistry and drug discovery.

References

- Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. SYNTHESIS, 2007(21), 3349-3354. [Link]

- Pharmaffiliates.

- Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- Kavitha, S., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2021-2024. [Link]

- Kozlov, N. G., et al. (2021).

Sources

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" CAS number

An In-Depth Technical Guide to tert-Butyl 2,4-dioxopiperidine-1-carboxylate and its Application in the Synthesis of 5-Substituted Derivatives

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and versatile substitution patterns allow for the precise spatial orientation of pharmacophoric elements. Within this class of heterocycles, tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS No. 845267-78-9) has emerged as a particularly valuable and versatile building block.[1][2]

This technical guide provides an in-depth exploration of this key synthetic intermediate. While the specific derivative, tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, is a prime example of its utility, this document focuses on the parent compound as the foundational scaffold. We will delve into its synthesis, physicochemical properties, and, most critically, its application in regioselective alkylation at the C-5 position to generate a library of functionally diverse molecules, including the 5-methyl derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Physicochemical Properties and Identification

The precise identification and characterization of starting materials are foundational to reproducible and reliable synthesis. tert-Butyl 2,4-dioxopiperidine-1-carboxylate is typically a yellow or brown solid powder.[1][3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 845267-78-9 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₅NO₄ | [1][6] |

| Molecular Weight | 213.23 g/mol | [6] |

| Synonyms | 1-Boc-Piperidine-2,4-dione, N-Boc protected Piperidine-2,4-dione | [1] |

| Appearance | Solid; Yellow to Brown Powder | [1][3] |

| Storage | 2-8°C, Refrigerator, Keep in dark place, Sealed in dry | [3][5] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [1][6] |

| InChI Key | SLCAHLSQXDNQSF-UHFFFAOYSA-N | [6] |

Synthesis of the Core Scaffold: tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The construction of the piperidine-2,4-dione ring is a critical first step. A robust and scalable method involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by thermal cyclization.[4][7] This approach is favored for its high yield and the crystalline nature of the final product, which facilitates purification.

Causality Behind Experimental Choices:

-

N-Boc-β-alanine: This serves as the nitrogen-containing backbone of the piperidine ring. The Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions in later synthetic steps if required.

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This is a highly acidic cyclic acylal that acts as a potent C-acylation agent, effectively serving as a malonic acid equivalent. Its high reactivity drives the initial condensation forward.

-

EDCI/DMAP Coupling System: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid of N-Boc-β-alanine for coupling. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the formation of the reactive acyl-pyridinium intermediate, significantly increasing the reaction rate.[4][7]

-

Thermal Cyclization in Ethyl Acetate: The intermediate formed from the coupling reaction is designed to undergo intramolecular cyclization upon heating. Refluxing in ethyl acetate provides the necessary thermal energy to drive the ring-closure and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid moiety, yielding the desired 2,4-dione structure.[4][7]

Experimental Protocol: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate[7]

-

Reaction Setup: To a solution of N-Boc-β-alanine (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0°C, add EDCI hydrochloride (1.2 eq).

-

Condensation: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with 5% aqueous potassium bisulfate (KHSO₄). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux the solution for 4 hours.

-

Isolation: Reduce the solvent volume under vacuum and allow the solution to crystallize at 4°C overnight. Filter the resulting solid and wash with cooled ethyl acetate to afford the pure product.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis of the Piperidine-2,4-dione Scaffold.

Key Application: Regioselective γ-Alkylation for 5-Substituted Derivatives

The true synthetic power of tert-butyl 2,4-dioxopiperidine-1-carboxylate lies in its potential for selective functionalization. The methylene group at the C-5 position (the γ-position relative to the amide nitrogen) is flanked by two carbonyl groups, rendering its protons acidic and susceptible to deprotonation to form a nucleophilic enolate. This enolate can then react with various electrophiles to install substituents regioselectively at C-5, providing a direct route to compounds like this compound.

A published method highlights a robust protocol for this transformation, demonstrating its applicability with a wide range of alkylating agents.[7]

Mechanistic Insight: The Role of the Lithium Counter-ion

Research has shown that the choice of base and the corresponding metal counter-ion is critical for achieving high regioselectivity.[7] While bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can deprotonate the scaffold, the resulting enolates may lead to mixtures of C- and O-alkylation or poor reactivity.

The key to success is the use of a lithium base, such as lithium bis(trimethylsilyl)amide (LiHMDS), or the addition of a lithium salt like lithium bromide (LiBr) when using sodium or potassium bases.[7] The mechanistic hypothesis suggests that the small, hard lithium cation coordinates with the two carbonyl oxygens of the enolate. This chelation locks the intermediate in a conformation that favors subsequent attack by an electrophile at the C-5 carbon, sterically and electronically disfavoring O-alkylation and promoting the desired γ-alkylation.[7]

Experimental Protocol: Synthesis of tert-Butyl 5-alkyl-2,4-dioxopiperidine-1-carboxylate[7]

-

Enolate Formation: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under a nitrogen atmosphere.

-

Base Addition: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C.

-

Alkylation: Add the desired alkylating agent (e.g., methyl iodide for the 5-methyl derivative, 1.2 eq) and allow the reaction to slowly warm to -20°C over 1-2 hours.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted derivative.

γ-Alkylation Reaction Diagram

Caption: Figure 2: Regioselective γ-Alkylation at C-5.

Broader Applications in Drug Discovery

The utility of the 2,4-dioxopiperidine scaffold, accessed through this key intermediate, is significant and growing. These structures serve as privileged scaffolds in the development of a wide range of biologically active agents.

-

Pharmaceutical Intermediates: The high purity and well-defined reactivity of this compound make it an indispensable intermediate for the streamlined manufacturing of Active Pharmaceutical Ingredients (APIs).[2]

-

Modulators of Neurological Targets: Derivatives have been successfully used as reactants in the synthesis of selective positive allosteric modulators (PAMs) for the metabotropic glutamate 5 (mGlu5) receptor, a key target for treating neurological and psychiatric disorders.[3][5]

-

Peptide and Small Molecule Synthesis: The dioxopiperidine core can be incorporated into larger molecules, including peptides, to introduce conformational constraints or new interaction points with biological targets.[2]

Role in a Drug Discovery Workflow

Caption: Figure 3: Role of the Scaffold in Drug Discovery.

Conclusion

tert-Butyl 2,4-dioxopiperidine-1-carboxylate is more than just a chemical compound; it is a gateway to a rich chemical space of 5-substituted piperidine-2,4-diones. Its straightforward, high-yielding synthesis and, more importantly, its capacity for highly regioselective γ-alkylation make it an invaluable tool for medicinal chemists. The principles and protocols outlined in this guide provide a validated framework for researchers to confidently employ this scaffold in the rational design and synthesis of novel small molecules for drug discovery and development.

References

- PubChem. tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information.

- Pharmaffiliates. CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Watson International Ltd. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE CAS 845267-78-9.

- PubChem. tert-Butyl 3,5-dioxopiperidine-1-carboxylate. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.

- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Orsini, P. et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.

- ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Sources

- 1. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl 2,4-dioxopiperidine-1-carboxylate , 97% , 845267-78-9 - CookeChem [cookechem.com]

- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" molecular weight

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of N-Boc-Protected 2,4-Dioxopiperidines

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,4-Dioxopiperidine Scaffold

In the landscape of modern medicinal chemistry, the 2,4-dioxopiperidine moiety is a privileged scaffold, forming the core of numerous therapeutic agents. Its prevalence is due to a combination of factors: the rigid, six-membered ring system provides a well-defined conformational constraint for presenting substituents to biological targets, while the dual carbonyl groups offer key hydrogen bonding opportunities. This guide focuses on tert-butyl 2,4-dioxopiperidine-1-carboxylate, a pivotal building block in synthetic organic chemistry. While the specific query mentioned the 5-methyl derivative, this guide will center on the more extensively documented parent compound, as the fundamental principles of its synthesis, characterization, and reactivity are directly analogous and foundational for creating substituted variants like tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate.

The strategic incorporation of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a critical design choice. The Boc group serves as an essential protecting group, effectively deactivating the nucleophilicity of the nitrogen atom and preventing unwanted side reactions during subsequent synthetic modifications.[1] Its stability under a wide range of basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an indispensable tool for multi-step synthetic campaigns.[2][3] This guide provides a comprehensive overview of the molecular properties, synthesis, analytical validation, and strategic applications of this versatile intermediate.

Part 1: Molecular Properties and Quantitative Data

Accurate characterization begins with a fundamental understanding of the molecule's physical and chemical properties. The introduction of a methyl group at the C-5 position, while seemingly minor, results in a predictable change in molecular weight and formula.

| Property | tert-butyl 2,4-dioxopiperidine-1-carboxylate | This compound |

| CAS Number | 845267-78-9[4] | Not readily available |

| Molecular Formula | C₁₀H₁₅NO₄[5] | C₁₁H₁₇NO₄ |

| Molecular Weight | 213.23 g/mol [4] | 227.26 g/mol (Calculated) |

| Appearance | Yellow or Brown Powder/Solid[5][6] | Not specified, expected to be a solid |

| Exact Mass | 213.10010796 Da[7] | 227.115758 Da (Calculated) |

Part 2: Synthesis and Mechanistic Insights

The construction of the N-Boc-2,4-dioxopiperidine ring is a multi-step process that leverages common and reliable reactions in organic synthesis. The protocol described below is a robust method for preparing the parent compound, starting from commercially available materials.[8]

Experimental Protocol: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

Step 1: Acylation of Meldrum's Acid

-

To a 250 mL round-bottomed flask under an inert atmosphere (e.g., Argon), add 3-((tert-butoxycarbonyl)amino)propanoic acid (1 equivalent), Meldrum's acid (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents).[8]

-

Add anhydrous dichloromethane (DCM) to dissolve the reagents.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl, 1.5 equivalents) to the cooled mixture.[8]

-

Allow the reaction to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Causality: This step involves the formation of an activated ester of the N-Boc-β-alanine, facilitated by the coupling agent EDCI. DMAP acts as a nucleophilic catalyst. This activated species then acylates Meldrum's acid, a potent C-H acid, to form an intermediate adduct.

Step 2: Intramolecular Cyclization and Decarboxylation

-

Upon reaction completion, dilute the mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous potassium bisulfate and saturated brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Dissolve the crude intermediate in ethyl acetate and reflux the solution for 4 hours.[8]

Causality: Heating the intermediate in ethyl acetate triggers an intramolecular cyclization. The Boc-protected nitrogen attacks one of the carbonyl groups derived from Meldrum's acid. This is followed by the elimination of acetone and carbon dioxide, a characteristic reaction of heated Meldrum's acid derivatives, to yield the stable 2,4-dioxopiperidine ring system.

Step 3: Purification

-

After reflux, evaporate the volatiles under reduced pressure.

-

The resulting solid, tert-butyl 2,4-dioxopiperidine-1-carboxylate, can be further purified by column chromatography or recrystallization if necessary. A yield of approximately 71% has been reported for this procedure.[8]

Synthesis Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 5. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 6. caming.com [caming.com]

- 7. tert-Butyl 3,5-dioxopiperidine-1-carboxylate | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Structural Elucidation of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, N-Boc protected heterocyclic scaffolds are of paramount importance. Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a key building block, valued for its piperidine-2,4-dione core, which serves as a versatile precursor for a variety of more complex, biologically active molecules. The precise structural confirmation of this intermediate is not merely a procedural formality; it is the bedrock upon which subsequent synthetic steps are built. An error in structural assignment can lead to significant downstream investment in incorrect molecular pathways.

This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques creates a self-validating system for structural confirmation.

Molecular Overview and Foundational Data

The target molecule integrates several key structural features: an N-tert-butoxycarbonyl (Boc) protecting group, a piperidine-2,4-dione heterocyclic core, and a methyl substituent at the C5 position. Each of these features presents a unique spectroscopic signature that will be systematically investigated.

-

Molecular Formula: C₁₁H₁₇NO₄

-

Molecular Weight: 227.26 g/mol

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Structure of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial analytical phase aims to confirm the molecular weight and the presence of key functional groups. This provides a rapid, high-level verification before proceeding to more detailed structural mapping.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it differentiates the target compound from other potential isomers or byproducts with the same nominal mass. Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize in-source fragmentation and maximize the abundance of the molecular ion.[1]

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Analysis: Compare the measured exact mass of the most abundant molecular ion peak with the theoretically calculated mass for the molecular formula C₁₁H₁₇NO₄.

Data Presentation & Interpretation:

| Ion | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) | In-Source Fragments (Expected m/z) |

| [M+H]⁺ | 228.1230 | 228.1228 | < 5 ppm | 172.1020 ([M+H - C₄H₈]⁺), 128.0757 ([M+H - Boc]⁺) |

| [M+Na]⁺ | 250.1049 | 250.1047 | < 5 ppm | N/A |

The observation of the molecular ion within a 5 ppm mass error of the calculated value provides strong evidence for the correct elemental composition. The characteristic loss of 56 Da (isobutylene) is a hallmark of the Boc-protecting group under ESI conditions and serves as a crucial diagnostic fragment.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive method for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is essential to confirm the presence of the multiple carbonyl groups (carbamate, amide, ketone) which are the core reactive centers. Attenuated Total Reflectance (ATR) is the preferred sampling method for its simplicity and minimal sample preparation.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp |

| ~1750-1730 | C=O Stretch (Asymmetric) | Carbamate (Boc) | Very Strong |

| ~1710 | C=O Stretch | Ketone (C4) | Strong |

| ~1680 | C=O Stretch (Amide I Band) | Lactam (C2) | Strong |

| ~1400-1365 | C-H Bend | tert-butyl | Medium, often a doublet |

| ~1250 & ~1150 | C-N Stretch | Carbamate/Amide | Strong |

The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups. The presence of multiple strong absorption bands in the carbonyl region (1650-1800 cm⁻¹) is confirmatory for the dioxopiperidine and carbamate structure.[3][4]

Part 2: Definitive Structure Mapping - 1D and 2D NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts the puzzle together, defining the precise atomic connectivity and chemical environment of every atom in the molecular skeleton.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: One-dimensional ¹H and ¹³C NMR provide a census of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing us to differentiate between, for example, the methyl protons of the Boc group and the methyl protons at C5.

Data Presentation & Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H_tBu | ~1.50 | s (singlet) | 9H | tert-butyl protons |

| H_C5Me | ~1.25 | d (doublet) | 3H | C5-Methyl protons |

| H5 | ~2.70 | m (multiplet) | 1H | C5-Methine proton |

| H3 | ~3.50 | m (multiplet) | 2H | C3-Methylene protons |

| H6 | ~4.10 | m (multiplet)| 2H | C6-Methylene protons |

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C_Boc=O | ~150.0 | Carbamate Carbonyl |

| C2 | ~168.0 | Lactam Carbonyl |

| C4 | ~205.0 | Ketone Carbonyl |

| C_q_tBu | ~82.0 | tert-butyl quaternary carbon |

| C_tBu | ~28.3 | tert-butyl methyl carbons |

| C_C5Me | ~15.0 | C5-Methyl carbon |

| C3 | ~45.0 | C3-Methylene carbon |

| C5 | ~40.0 | C5-Methine carbon |

| C6 | ~50.0 | C6-Methylene carbon |

Note: Due to rotational hindrance around the N-Boc amide bond, some signals may appear broadened or as multiple conformers at room temperature.[5]

2D NMR for Connectivity Analysis

Expertise & Causality: 2D NMR experiments are the cornerstone of modern structure elucidation.[6] They reveal through-bond correlations between nuclei, allowing for the unambiguous assembly of the molecular framework.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting quaternary carbons and piecing together molecular fragments.[7][8]

Integrated 2D NMR Interpretation:

The structural proof is assembled by synergistically interpreting the 2D spectra.

-

Identify Spin Systems (COSY): The COSY spectrum will reveal the H6-H5-H3 coupling network through the piperidine ring. A key correlation will be observed between the C5-methine proton (H5) and the C5-methyl doublet (H_C5Me).

-

Assign Direct Attachments (HSQC): The HSQC spectrum provides a direct link between the proton and carbon data from the 1D spectra. For example, the proton signal at ~1.50 ppm will correlate to the carbon signal at ~28.3 ppm, confirming their assignment as the Boc group.

-

Build the Skeleton (HMBC): The HMBC spectrum provides the definitive connections. Key correlations that confirm the overall structure are:

-

Boc Group: The 9H singlet (H_tBu ) will show a strong correlation to the quaternary carbon (C_q_tBu ) and the carbamate carbonyl (C_Boc=O ), confirming the tert-butoxycarbonyl structure.

-

Connecting Boc to Ring: The C6 protons (H6 ) will show a correlation to the Boc carbonyl (C_Boc=O ), definitively linking the protecting group to the nitrogen at position 1.

-

Methyl Position: The C5-methyl protons (H_C5Me ) will show correlations to C4, C5, and C6, unambiguously placing the methyl group at the C5 position.

-

Ring Closure: The C6 protons (H6 ) will show correlations to C2 and C5, while the C3 protons (H3 ) will correlate to C2, C4, and C5, confirming the piperidine-2,4-dione ring structure.

-

dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=dashed, color="#EA4335", constraint=false];

} Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Synthesis of Evidence: The Complete Workflow

dot digraph "Elucidation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Logical workflow for the integrated structural elucidation process.

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the precise elemental composition (C₁₁H₁₇NO₄). FTIR spectroscopy verifies the presence of the critical carbonyl and carbamate functional groups. The definitive connectivity is established through a suite of NMR experiments. ¹H and ¹³C NMR provide a complete atom inventory, while 2D COSY and HSQC experiments map the proton spin systems and their direct carbon attachments. Finally, the HMBC experiment serves as the ultimate arbiter, revealing long-range correlations that unambiguously connect the N-Boc group to the piperidine ring and pinpoint the methyl substituent at the C5 position. The convergence of these orthogonal datasets provides a self-validating and irreproachable confirmation of the molecular structure, ensuring the integrity of this crucial synthetic intermediate for further application in research and development.

References

- PubChem. N-(tert-butoxycarbonyl)piperidine. National Institutes of Health.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.

- Gary E. Martin, David J. Russell. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.

- MRRC. Structure Elucidation Notes. University of Arkansas.

- MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.

- ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +....

- ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).

- Reddit. I knew about the MS fragmentation pattern with Boc protected amines....

- Pablo M. L. Couto, Christoph R. Stein. Theoretical NMR correlations based Structure Discussion. PMC, National Institutes of Health.

- Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra.

- National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, National Institutes of Health.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

A Technical Guide to the Synthesis and Application of tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will detail its precise IUPAC nomenclature, physicochemical properties, and, most critically, a robust and regioselective synthetic pathway. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for researchers and drug development professionals. The guide includes detailed experimental protocols, characterization data, and a summary of its applications, particularly in the development of novel therapeutics such as kinase inhibitors.

Introduction and Strategic Importance

The piperidine-2,4-dione scaffold is a privileged structure in drug discovery, serving as a core component in a variety of biologically active molecules. Its rigid conformation and capacity for diverse functionalization make it an attractive starting point for library synthesis and lead optimization. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances solubility in organic solvents and provides a stable, yet readily cleavable, handle for subsequent synthetic transformations.

This guide focuses specifically on the 5-methyl substituted derivative, this compound. The strategic placement of the methyl group at the C5 position breaks the molecule's symmetry and introduces a chiral center, opening avenues for the development of stereospecific therapeutics. Its primary value lies in its role as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures.[1][2]

Nomenclature and Physicochemical Properties

Accurate identification is paramount in chemical synthesis. The compound is derived from the parent structure, tert-butyl 2,4-dioxopiperidine-1-carboxylate. The systematic IUPAC name for the target molecule is This compound .

| Property | tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Parent Compound) | This compound (Target Compound) |

| IUPAC Name | tert-butyl 2,4-dioxopiperidine-1-carboxylate | This compound |

| Synonyms | 1-Boc-piperidine-2,4-dione, N-Boc-2,4-piperidinedione[3] | N-Boc-5-methylpiperidine-2,4-dione |

| CAS Number | 845267-78-9[3][4][5] | Not broadly assigned; specific to synthesized batches. |

| Molecular Formula | C₁₀H₁₅NO₄[3][5] | C₁₁H₁₇NO₄ |

| Molecular Weight | 213.23 g/mol [3][5] | 227.26 g/mol |

| Appearance | Yellow or brown powder/solid[3] | Predicted to be a solid. |

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-stage process. First, the parent piperidine-2,4-dione ring is constructed. Second, a highly regioselective alkylation is performed at the C5 position. This approach provides high yields and, critically, excellent control over the site of methylation.

Stage 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

The foundational ring system is assembled from N-Boc-β-alanine (3-((tert-butoxycarbonyl)amino)propanoic acid) and Meldrum's acid.[4] This reaction proceeds through an initial peptide-like coupling to form an acyl-Meldrum's acid intermediate. Subsequent thermal treatment induces an intramolecular cyclization and decarboxylation cascade to yield the desired dione.

Causality of Reagent Selection:

-

EDCI-HCl and DMAP: This combination is a classic and highly efficient system for amide bond formation. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) acts as the carbodiimide coupling agent, activating the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a potent acylation catalyst, accelerating the reaction with the acidic C-H bond of Meldrum's acid.[4][6]

-

Meldrum's Acid: This cyclic acylal is a powerful C-acylation reagent due to the high acidity of its methylene protons (pKa ≈ 4.97), making it an excellent nucleophile in the DMAP-catalyzed reaction.

-

Reflux in Ethyl Acetate: Heating the intermediate in a solvent like ethyl acetate provides the thermal energy required to drive the intramolecular cyclization (a Dieckmann-like condensation) and subsequent loss of acetone and carbon dioxide to form the stable six-membered piperidine-dione ring.[4][7]

-

To a round-bottomed flask charged with anhydrous dichloromethane (100 mL), add 3-((tert-butoxycarbonyl)amino)propanoic acid (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (3.92 g, 31.6 mmol).[4]

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add EDCI-HCl (6.01 g, 31.6 mmol) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 5% aqueous potassium bisulfate and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Dissolve the crude product in ethyl acetate (100 mL) and heat to reflux for 4 hours.[4]

-

Evaporate the volatiles under reduced pressure to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) as a solid (yields typically around 70%).[4]

Stage 2: Regioselective γ-Alkylation to Synthesize (2)

With the parent dione in hand, the key challenge is to selectively introduce a methyl group at the C5 (γ) position, avoiding reaction at the more acidic C3 (α) position. A published method demonstrates that the choice of counter-ion is critical for directing this regioselectivity.[2] While strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can deprotonate the dione, the presence of lithium ions is essential to favor γ-alkylation.

Mechanistic Rationale for Regioselectivity: The prevailing hypothesis is that the small, hard lithium cation coordinates with both carbonyl oxygens, forming a rigid chelate. This conformation sterically hinders the C3 position while exposing the C5 methylene protons for deprotonation and subsequent nucleophilic attack on the electrophile (methyl iodide). This chelation-controlled mechanism effectively overrides the inherent kinetic acidity of the C3 protons, leading to the desired C5-alkylated product.[2]

-

In a flame-dried, argon-purged flask, dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1) (1.0 g, 4.69 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Cool the solution to -20 °C.

-

In a separate flask, prepare a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and anhydrous lithium bromide (LiBr) (1.2 eq) in THF.

-

Add the NaHMDS/LiBr solution dropwise to the solution of compound (1) at -20 °C and stir for 30 minutes to ensure complete enolate formation.

-

Add methyl iodide (CH₃I) (3.0-5.0 eq) to the reaction mixture.

-

Allow the reaction to proceed at -20 °C for 1 to 1.5 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate this compound (2).

Synthesis Workflow Diagram

Caption: A two-stage synthetic workflow for the target compound.

Compound Characterization

Confirmation of the structure and purity of the final product is achieved through standard analytical techniques.

| Technique | Parent Compound (1)[4] | Expected Data for Target Compound (2) |

| ¹H NMR | (300 MHz, CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H, C5-H₂), 2.64 (t, 2H), 1.55 (s, 9H). | The singlet at δ 3.51 will be replaced. Expect a new multiplet for the C5 proton, a doublet for the new C5-methyl group, and splitting of the C6 proton signals. |

| ¹³C NMR | Data not readily available in provided sources. | Expect signals for carbonyls (~170, ~205 ppm), Boc group (~28, ~82 ppm), piperidine ring carbons, and a new signal for the C5-methyl group (~15-20 ppm). |

| LCMS | 211.9 (M-H)⁻[4] | Expected m/z: 228.12 [M+H]⁺, 250.10 [M+Na]⁺. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a high-value intermediate. Its utility stems from the two reactive carbonyl groups and the modifiable nitrogen atom (after Boc-deprotection).

-

Precursor for Kinase Inhibitors: The piperidine-dione core can be elaborated into more complex heterocyclic systems that are known to interact with the ATP-binding site of various kinases, a critical target class in oncology.[2]

-

Synthesis of mGlu5 Receptor Modulators: This scaffold is a reactant in the synthesis of derivatives that act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, which is a target for treating neurological and psychiatric disorders.[4][5]

-

Constrained Scaffolds: In peptide chemistry, such rigid cyclic structures can be incorporated to create peptidomimetics with defined secondary structures and improved metabolic stability.[1]

Conclusion

This guide has detailed the synthesis and utility of this compound. The presented two-stage synthetic route, which combines a robust ring-forming reaction with a highly regioselective, chelation-controlled alkylation, provides an efficient and reliable method for accessing this important building block. The mechanistic insights into the role of the lithium counter-ion underscore the subtlety and power of modern synthetic organic chemistry. For researchers in drug discovery, this compound represents a versatile and valuable tool for the construction of novel, potentially therapeutic agents.

References

- Pharmaffiliates. (n.d.). CAS No: 845267-78-9 | Product Name: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications.

- PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate.

- Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(21), 3349-3352.

- Cikotiene, I., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(10), 12386-12404.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 845267-78-9: tert-butyl 2,4-dioxopiperidine-1-carboxyl… [cymitquimica.com]

- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate from Boc-β-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available building block, Boc-β-alanine. The narrative emphasizes the chemical principles and strategic decisions underpinning the synthetic route, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its derivatives, particularly those with multiple functional groups, serve as versatile intermediates in drug discovery.[1] Among these, the piperidine-2,4-dione framework is of particular interest due to its presence in several classes of therapeutic agents.[2] The strategic placement of carbonyl groups offers multiple points for chemical modification, enabling the exploration of structure-activity relationships. This guide focuses on a specific, N-protected and 5-substituted derivative, highlighting a robust synthetic strategy that is amenable to further diversification.

Overall Synthetic Strategy

The synthesis of this compound from Boc-β-alanine is efficiently achieved through a two-step sequence. This strategy is predicated on the initial formation of the piperidine-2,4-dione core, followed by a regioselective alkylation at the C5 position.

The key transformations are:

-

Ring Formation: Condensation of Boc-β-alanine with a malonic acid equivalent to form an intermediate that undergoes thermal cyclization to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

-

Regioselective Methylation: Introduction of a methyl group at the C5 position of the piperidine-2,4-dione ring.

This approach offers a logical and efficient pathway to the target molecule, leveraging well-established and reliable chemical transformations.

Caption: Overall synthetic workflow from Boc-β-alanine to the final product.

Part 1: Synthesis of the Piperidine-2,4-dione Core

The initial and crucial step in this synthesis is the construction of the N-Boc-protected piperidine-2,4-dione ring. A highly effective method for this transformation involves the condensation of Boc-β-alanine with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[3]

Causality Behind Experimental Choices

-

Boc-β-alanine as the Starting Material: N-tert-butoxycarbonyl (Boc) protected β-alanine is an ideal starting material.[4][5][6][7][8] The Boc group serves as a robust protecting group for the nitrogen atom, preventing its interference in subsequent reactions, and can be readily removed under acidic conditions if required for further derivatization.

-

Meldrum's Acid as a Malonic Acid Equivalent: Meldrum's acid is a cyclic derivative of malonic acid and is known for its high acidity (pKa ≈ 4.97) and reactivity.[9][10] It serves as a highly effective C3 synthon in this context. Its reaction with an activated carboxylic acid, like the one derived from Boc-β-alanine, leads to an acylated intermediate that is primed for cyclization.[11]

-

Coupling Reagents (EDCI and DMAP): The condensation between the carboxylic acid of Boc-β-alanine and Meldrum's acid requires activation of the carboxyl group. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) is a common and efficient water-soluble carbodiimide used for amide and ester bond formation. 4-Dimethylaminopyridine (DMAP) is employed as a catalyst to accelerate the acylation of Meldrum's acid.

-

Thermal Cyclization: The intermediate formed from the condensation reaction is designed to undergo an intramolecular cyclization upon heating. This step involves the nucleophilic attack of the nitrogen atom onto one of the carbonyl groups of the acylated Meldrum's acid moiety, followed by the loss of acetone and carbon dioxide to form the desired piperidine-2,4-dione ring.[3]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 4. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]

- 7. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 10. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

"Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate" chemical synthesis overview

An In-depth Technical Guide to the Chemical Synthesis of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary, field-proven synthetic pathways: the construction of the piperidinedione ring from an N-Boc protected β-amino acid precursor, and the regioselective γ-alkylation of the parent N-Boc-2,4-dioxopiperidine scaffold. A third classical approach via Dieckmann condensation is also discussed. Each methodology is presented with a focus on the underlying chemical principles, mechanistic insights, and detailed, step-by-step experimental protocols. This guide is intended for researchers, medicinal chemists, and process development scientists requiring a robust and scalable synthesis for this important intermediate.

Introduction: Significance of the Piperidine-2,4-dione Scaffold

The piperidine-2,4-dione motif is a privileged scaffold in modern drug discovery. Its rigid, yet conformationally adaptable structure, combined with multiple points for functionalization, makes it an ideal core for developing potent and selective therapeutic agents. The title compound, this compound, serves as a key intermediate, incorporating a chiral center at the C5 position and an amine protecting group (N-Boc) that facilitates further synthetic manipulations. Its derivatives are explored as kinase inhibitors, modulators of metabotropic glutamate receptors, and components of novel therapeutic modalities.[1][2] This guide elucidates the most effective methods for its synthesis, providing the necessary detail for practical laboratory application.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals several viable synthetic approaches. The core challenge lies in the stereocontrolled construction of the substituted piperidine-2,4-dione ring.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights three main strategies:

-

Ring Construction: Building the piperidinedione ring from an acyclic, N-Boc protected precursor. This is often the most direct route.

-

γ-Alkylation: Introducing the C5-methyl group via a regioselective alkylation of the readily available N-Boc-2,4-dioxopiperidine.[1]

-

N-Protection: Forming the 5-methyl-2,4-piperidinedione core first, followed by protection of the nitrogen atom.[3]

Primary Synthetic Pathway: Ring Construction from N-Boc-3-aminobutanoic Acid

This approach is highly efficient as it builds the core structure from a commercially available, N-protected chiral β-amino acid, ensuring control over the stereochemistry at the C5 position from the outset. The strategy is analogous to the synthesis of the unsubstituted parent compound, which utilizes 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid.[4]

Causality and Mechanistic Insights

The key transformation involves the acylation of N-Boc-3-aminobutanoic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), facilitated by a carbodiimide coupling agent like EDC·HCl and a catalyst such as DMAP. Meldrum's acid serves as a highly reactive malonic acid equivalent. The resulting acyl-Meldrum's acid intermediate is thermally unstable and, upon heating in a suitable solvent like ethyl acetate, undergoes intramolecular cyclization followed by decarboxylation and loss of acetone to yield the desired piperidine-2,4-dione ring.

Caption: Workflow for the ring construction pathway.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyl-Meldrum's Acid Intermediate

-

To a solution of N-Boc-3-aminobutanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add Meldrum's acid (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 1.5 equiv.).

-

Stir the mixture until all solids dissolve.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M KHSO₄ aqueous solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Thermal Cyclization to form this compound

-

Dissolve the crude intermediate from the previous step in ethyl acetate.

-

Heat the solution to reflux (approximately 77-80 °C) for 3-4 hours.[4]

-

Monitor the formation of the product by TLC or LC-MS.

-

After cooling to room temperature, wash the solution with 1 N aq KHSO₄ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.

-

Purify the residue by column chromatography on silica gel to afford the pure title compound.

| Reagent/Solvent | Molar Eq. (Step 1) | Purpose |

| N-Boc-3-aminobutanoic acid | 1.0 | Starting Material |

| Meldrum's Acid | 1.2 | Malonic Acid Equivalent |

| DMAP | 1.5 | Acylation Catalyst |

| EDC·HCl | 1.5 | Coupling Agent |

| Dichloromethane (DCM) | - | Solvent |

| Ethyl Acetate | - | Solvent (Step 2) |

Table 1: Key Reagents for the Ring Construction Pathway.

Alternative Pathway: Regioselective γ-Alkylation

An alternative and powerful strategy involves the synthesis of the unsubstituted N-Boc-piperidine-2,4-dione, followed by a regioselective alkylation at the C5 (γ) position. This method's success hinges on controlling the site of deprotonation and subsequent alkylation.

Causality and Mechanistic Insights

The piperidine-2,4-dione system has two potentially acidic protons: at C3 (α to the ketone) and C5 (γ to the ketone, α to the amide carbonyl). Directing alkylation to the C5 position can be challenging. Research has shown that using a lithium-based strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a polar aprotic solvent like THF at low temperatures preferentially generates the γ-enolate. The lithium counter-ion is believed to play a crucial role in coordinating with both carbonyl oxygens, favoring the formation of the thermodynamically more stable γ-enolate, which then reacts with an electrophile like methyl iodide.[1]

Caption: Key steps in the regioselective γ-alkylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1)

This precursor is synthesized as described in Section 3, but starting with N-Boc-β-alanine (3-((tert-butoxycarbonyl)amino)propanoic acid).[4]

Step 2: Regioselective γ-Methylation

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

-

Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 equiv.) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.[1]

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to isolate the title compound.

| Parameter | Condition | Rationale |

| Base | LiHMDS | Strong, non-nucleophilic base |

| Counter-ion | Li⁺ | Essential for directing γ-regioselectivity[1] |

| Solvent | THF | Polar aprotic, good for enolate chemistry |

| Temperature | -78 °C | Minimizes side reactions, controls kinetics |

| Electrophile | Methyl Iodide | Provides the C5-methyl group |

Table 2: Critical Parameters for Regioselective γ-Alkylation.

Classical Pathway: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6] This is a classic method for forming five- and six-membered rings and can be adapted for the synthesis of the 5-methyl-2,4-piperidinedione core.

The synthesis would proceed in three main stages:

-

Synthesis of an Acyclic Diester Precursor: This involves constructing a molecule like diethyl 3-((2-ethoxy-2-oxoethyl)amino)butanoate.

-

Dieckmann Cyclization: Treating the diester with a strong base (e.g., sodium ethoxide) induces an intramolecular condensation to form the piperidinedione ring.[7][8]

-

N-Boc Protection: The resulting 5-methyl-2,4-piperidinedione is then protected with Boc-anhydride as described previously.

While fundamentally sound, this route can be longer and may present challenges in synthesizing the specific acyclic diester precursor cleanly and in high yield compared to the more convergent methods described above.

Safety Considerations

-

Reagents: Strong bases like LiHMDS are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere. Dichloromethane is a suspected carcinogen. Piperidine derivatives can be toxic.[9]

-

Procedures: Reactions at low temperatures (-78 °C) require a dry ice/acetone bath. Refluxing flammable solvents like ethyl acetate must be done with appropriate fire safety measures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Work in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved through several effective routes. For efficiency and stereochemical control, the ring construction pathway starting from N-Boc-3-aminobutanoic acid is highly recommended. The regioselective γ-alkylation offers a flexible alternative, allowing for the introduction of various substituents at the C5 position from a common intermediate. The classical Dieckmann condensation remains a viable, albeit potentially less efficient, approach. The choice of method will depend on the availability of starting materials, required scale, and the specific strategic goals of the research program.

References

- Piperidine Synthesis. - DTIC. ()

- 4 - Organic Syntheses Procedure. ()

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines - UCL Discovery. ()

- The Dieckmann Condens

- TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. ()

- Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchG

- CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxyl

- Synthesis of N-Boc 4-piperidone - ChemicalBook. ()

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P

- 21.

- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. ()

- PIPERIDINE - CAMEO Chemicals - NOAA. ()

- N-Methylpiperidine - Jubilant Ingrevia. ()

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 5. organicreactions.org [organicreactions.org]

- 6. m.youtube.com [m.youtube.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Starting Materials and Synthetic Strategies for tert-Butyl 5-Methyl-2,4-dioxopiperidine-1-carboxylate

Introduction

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural rigidity and capacity for diverse functionalization make it a valuable building block for developing novel therapeutic agents. This guide focuses on a specific, high-value derivative: tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (CAS No. 942425-69-6).[3] The presence of a methyl group at the C5 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a versatile intermediate for further synthetic elaboration.[4]

This document provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection of starting materials and the chemical rationale behind the chosen methodologies. We will explore two principal strategies: a convergent synthesis via Dieckmann condensation and a linear approach involving late-stage C5-methylation. Each strategy will be presented with detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two key disconnections that form the basis of our strategic planning. The first disconnection removes the acid-labile Boc protecting group. The second, more crucial disconnection, breaks the piperidine ring to reveal acyclic precursors suitable for intramolecular cyclization, or alternatively, identifies the C5-methyl bond as a target for late-stage formation.

Detailed Experimental Protocol

Step 1: Synthesis of the Amidodiester Precursor

-

To a solution of methyl 3-aminobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add monomethyl malonate (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with the solvent, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amidodiester, which can be purified by column chromatography if necessary.

Step 2: Dieckmann Cyclization and Decarboxylation

-

Dissolve the amidodiester (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) and heat the mixture to reflux for 1-2 hours to facilitate the Dieckmann cyclization. [5]3. Cool the reaction mixture and carefully add a solution of 1% water in acetonitrile. [5]Heat the mixture to reflux for an additional 1-2 hours to effect the hydrolysis and decarboxylation in a one-pot process.

-

Cool to room temperature and neutralize the reaction with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-methylpiperidine-2,4-dione by recrystallization or column chromatography.

Step 3: N-Boc Protection

-

Dissolve the 5-methylpiperidine-2,4-dione (1.0 eq) in a suitable solvent such as dioxane/water or methanol. []2. Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate. []3. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C or room temperature.

-

Stir the mixture for 4-12 hours until the reaction is complete.

-

Remove the organic solvent under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Causality and Field-Proven Insights

-

Anhydrous Conditions: The Dieckmann cyclization is a base-mediated condensation that is highly sensitive to moisture. [7]Water can hydrolyze the ester functional groups and consume the base, leading to low yields.

-

Choice of Base: The use of sodium methoxide in methanol is a standard and effective protocol. [5]It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification, which can complicate the product mixture. [7]* One-Pot Decarboxylation: Combining the cyclization and decarbomethoxylation steps into a one-pot procedure by adding aqueous acetonitrile improves efficiency and overall yield compared to older, multi-step protocols. [5]

Strategy II: Late-Stage C5-Methylation

An alternative and highly effective strategy involves the synthesis of the N-Boc protected piperidine-2,4-dione core first, followed by a regioselective alkylation at the C5 (γ) position. [8]This approach offers different logistical advantages, particularly if the core structure is readily available or easier to synthesize in bulk.

Principle of the Method

This route begins with the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate. This intermediate is then deprotonated with a strong, non-nucleophilic base to form an enolate, which is subsequently alkylated with a methylating agent like methyl iodide. The key to this strategy is controlling the regioselectivity of the alkylation.

Detailed Experimental Protocol

Part A: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate [9]1. To a cooled (0 °C) solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq), Meldrum's acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 1.5 eq) in anhydrous dichloromethane, add EDCI-HCl (1.5 eq) portion-wise. 2. Allow the reaction to warm to room temperature and stir for 12 hours. 3. Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate and then brine. 4. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. 5. Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours to induce cyclization and decarboxylation. 6. Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate, which can be purified as needed. [9] Part B: Regioselective C5-Methylation [8]1. Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). 2. Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation. 3. Add methyl iodide (3.0-5.0 eq) and maintain the reaction at a low temperature (e.g., -20 °C) for 1-2 hours. 4. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. 5. Allow the mixture to warm to room temperature and extract with ethyl acetate. 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. 7. Purify the crude product by column chromatography to isolate this compound.

Causality and Field-Proven Insights

-

Regioselectivity: The most significant challenge in this route is controlling the site of alkylation. The piperidine-2,4-dione system has two acidic protons, at C3 (α) and C5 (γ).

-

The Role of the Lithium Counter-Ion: Experimental evidence strongly indicates that the lithium counter-ion is essential for directing the alkylation to the C5 (γ) position. [8]It is hypothesized that the lithium ion chelates with the two carbonyl oxygens, forming a rigid structure that sterically hinders the C3 position and favors the formation of the thermodynamic γ-enolate. Using other bases like NaHMDS or KHMDS results in poor conversion, but the addition of LiBr can rescue the γ-alkylation, supporting the crucial role of Li⁺. [8]

Comparison of Synthetic Strategies

The choice between the Dieckmann condensation and the late-stage methylation route depends on starting material availability, scalability, and the need to control stereochemistry.

| Parameter | Strategy I: Dieckmann Condensation | Strategy II: Late-Stage Methylation |

| Overall Approach | Convergent | Linear |

| Key Starting Materials | β-amino esters, malonic acid derivatives | β-amino acids, Meldrum's acid, alkyl halides |

| Control of Stereochemistry | Can be controlled from the start if an enantiopure β-amino ester is used. | Results in a racemic mixture at C5 unless an asymmetric alkylation protocol is employed. |

| Key Challenge | Ensuring anhydrous conditions for the cyclization step; potential for side reactions. [7] | Achieving high regioselectivity (γ vs. α alkylation); requires specific lithium-based reagents. [8] |

| Scalability | Generally robust and scalable, with well-established protocols. [1][5] | Scalability may be limited by the need for cryogenic temperatures (-78 °C) and highly reactive organolithium bases. |

| Flexibility | Less flexible for creating a library of C5-substituted analogs from a common intermediate. | Highly flexible; the common intermediate tert-butyl 2,4-dioxopiperidine-1-carboxylate can be alkylated with various electrophiles. [8] |

Conclusion

The synthesis of this compound is readily achievable through well-documented and reliable synthetic strategies. The Dieckmann condensation route offers a robust and often higher-yielding path, particularly when control of stereochemistry at the C5 position is required from the outset. The late-stage methylation strategy provides greater flexibility for analog synthesis from a common intermediate but requires careful control of reaction conditions to ensure the desired regioselectivity. The selection of the optimal pathway will ultimately be guided by the specific objectives of the research program, including scale, cost of starting materials, and the desired structural diversity of the final products.

References

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

- A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Benchchem.

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

- Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Benchchem.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure.

- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

- Synthesis of 3-(trifluoromethyl)glutaric anhydride. PrepChem.com.

- TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYL

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)